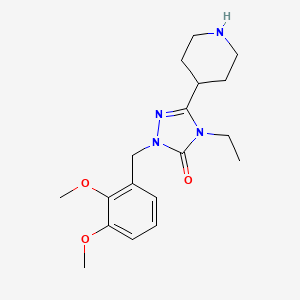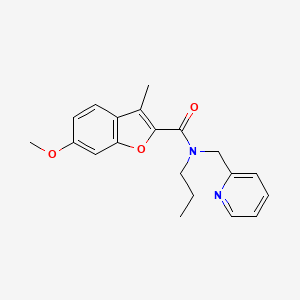![molecular formula C19H26N4O B3813658 1-(2,2-dimethylpropyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B3813658.png)
1-(2,2-dimethylpropyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide
Übersicht
Beschreibung
The compound “1-(2,2-dimethylpropyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide” is an amide, which is a type of organic compound. Amides are characterized by the presence of a carbonyl group (a carbon atom double-bonded to an oxygen atom) adjacent to a nitrogen atom. In this case, the nitrogen atom is connected to a phenyl group (a ring of six carbon atoms, also known as a benzene ring) which is substituted with a pyrazolyl group (a five-membered ring containing two nitrogen atoms). The other part of the molecule is a 2,2-dimethylpropyl group, which is a branched alkyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely show the typical features of amides, phenyl rings, and pyrazole rings. The amide group would have a planar geometry around the carbonyl carbon and the nitrogen atom, while the phenyl and pyrazole rings would be planar due to the delocalization of π electrons .Chemical Reactions Analysis
Amides, phenyl rings, and pyrazole rings each have characteristic reactions. Amides, for example, can undergo hydrolysis in the presence of an acid or base to form a carboxylic acid and an amine. Phenyl rings can undergo electrophilic aromatic substitution reactions, and pyrazole rings can act as bidentate ligands in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the amide group could result in the formation of hydrogen bonds, which could influence the compound’s solubility in water and other polar solvents .Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2,2-dimethylpropyl)-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-19(2,3)14-22-11-5-9-17(22)18(24)21-15-7-4-8-16(13-15)23-12-6-10-20-23/h4,6-8,10,12-13,17H,5,9,11,14H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVADFHDWJPSED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCCC1C(=O)NC2=CC(=CC=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-dimethylpropyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[2-(benzyloxy)ethyl]-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3813576.png)

![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-phenyl-3-isoxazolyl)methyl]methanamine](/img/structure/B3813582.png)
![methyl (2S,4R)-1-(3-{[(2,6-dimethylphenyl)amino]carbonyl}benzyl)-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B3813604.png)
![1-(2-aminoethyl)-N-ethyl-N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide dihydrochloride](/img/structure/B3813616.png)

![8-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3813638.png)
![7,7-dimethyl-2-(propoxymethyl)-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one](/img/structure/B3813643.png)
![N-{2-[(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)amino]ethyl}-N-methylmethanesulfonamide](/img/structure/B3813644.png)
![1-[cyclohexyl(methyl)amino]-3-(2-methoxy-4-{[methyl(4-pyrimidinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3813652.png)
![N-1H-benzimidazol-2-yl-2-{[1-(2-thienyl)propyl]amino}acetamide](/img/structure/B3813654.png)

![{1-methyl-1-[1-({1-[(5-methyl-2-thienyl)sulfonyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethyl}amine trifluoroacetate](/img/structure/B3813667.png)
![5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3813672.png)